molecular formula C14H18O4 B2751871 (2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid CAS No. 932887-53-1

(2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid

Cat. No.: B2751871
CAS No.: 932887-53-1
M. Wt: 250.294
InChI Key: FFPWDFCCBUVIIX-SOFGYWHQSA-N
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Description

“(2E)-3-(3-Ethoxy-4-isopropoxyphenyl)acrylic acid” is a chemical compound with the molecular formula C14H18O4 and a molecular weight of 250.3 . It’s used in proteomics research .

Scientific Research Applications

1. Corrosion Inhibition

A study investigated the corrosion inhibition of synthetic acrylamide derivatives, similar in structure to (2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid, on copper in nitric acid solutions. These compounds were found effective as corrosion inhibitors, potentially due to their interaction with the copper surface, following chemical adsorption and Langmuir isotherm behavior (Abu-Rayyan et al., 2022).

2. Waste Water Treatment

Research on acrylic acid, a component of the compound , highlighted its role in waste water treatment. A study focused on recovering acrylic acid from industrial waste water via esterification, indicating its potential in environmental applications and waste water management (Ahmad, Kamaruzzaman & Chin, 2014).

3. Polymer Modification

Acrylic acid derivatives, closely related to the compound , have been used to modify polyacrylonitrile polymers, improving their flame retardance and thermal degradation properties. This application is significant in materials science, especially for developing fire-resistant materials (Joseph & Tretsiakova-McNally, 2012).

4. Medical Applications

A study on the modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, related to the chemical structure of the compound , revealed applications in medical fields. These modified polymers exhibited enhanced antibacterial and antifungal activities, suggesting potential uses in healthcare and pharmaceuticals (Aly & El-Mohdy, 2015).

5. Drug Delivery Systems

Research on the copolymerization of acrylic acid derivatives has implications in drug delivery systems. A study demonstrated the use of these compounds in enhancing cell detachment from grafted surfaces, suggesting potential for developing responsive drug delivery systems (Ebara et al., 2003).

6. Energy Applications

Organic sensitizers, including derivatives of acrylic acid, have been engineered for solar cell applications. This development is crucial for renewable energy technologies, providing efficient conversion and enhanced photovoltaic performance (Kim et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s used in proteomics research , which suggests it may interact with proteins in some way.

Future Directions

The future directions of research involving this compound are not clear from the available information. Its use in proteomics research suggests it may have potential applications in the study of proteins and their functions .

Properties

IUPAC Name

(E)-3-(3-ethoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-17-13-9-11(6-8-14(15)16)5-7-12(13)18-10(2)3/h5-10H,4H2,1-3H3,(H,15,16)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPWDFCCBUVIIX-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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